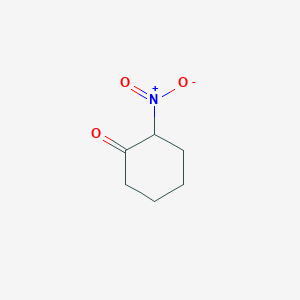

2-Nitrocyclohexanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-nitrocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNILIWUUKKNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334589 | |

| Record name | 2-Nitrocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4883-67-4 | |

| Record name | 2-Nitrocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of 2-Nitrocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and chemical properties of 2-Nitrocyclohexanone, a key intermediate in various organic syntheses, most notably in the production of norketamine and ketamine. This document details the seminal discovery and early synthetic protocols, alongside modern advancements in its preparation. It presents a consolidation of its physical and spectral data for easy reference. Furthermore, this guide explores the biological significance of this compound through the lens of its end products, detailing the intricate signaling pathways of ketamine, a crucial anesthetic and antidepressant.

Introduction

This compound, a derivative of cyclohexanone, is a valuable synthetic intermediate characterized by the presence of a nitro group at the alpha-position to the carbonyl group. This arrangement of functional groups imparts unique reactivity, making it a versatile building block in organic chemistry. While not widely known for its direct biological effects, its role as a precursor to pharmacologically significant molecules, such as ketamine, underscores its importance in the field of drug development and medicinal chemistry. This guide aims to provide a detailed historical and technical account of this compound, from its initial discovery to its contemporary applications.

History and Discovery

The exploration of α-nitro ketones, the class of compounds to which this compound belongs, has a rich history rooted in the fundamental studies of organic reactions. The synthesis of this compound was notably described in 1966 by Azel A. Griswold and Paul S. Starcher.[1] Their work provided a foundational method for the preparation of this compound, opening avenues for its use in further chemical synthesis.

Early Synthetic Approaches

The initial synthesis of this compound, as reported by Griswold and Starcher, involved two primary methods: the chromic acid oxidation of 2-nitrocyclohexanol (B8771557) and the reaction of acetyl nitrate (B79036) with cyclohexen-1-ol acetate (B1210297).[1] The latter method, involving the nitration of an enol acetate, proved to be a significant development in the synthesis of α-nitro ketones.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound and other α-nitro ketones has evolved. Modern methods often focus on improving yield, selectivity, and safety. These include the nitration of more stable silyl (B83357) enol ethers and the use of various nitrating agents and catalysts. The development of these methods has been driven by the increasing demand for α-nitro ketones as versatile intermediates in organic synthesis.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Melting Point | 39-43 °C |

| Boiling Point | 272.7 ± 29.0 °C at 760 mmHg |

| Appearance | Solid |

| ¹H NMR (CDCl₃) | δ (ppm): 1.70-2.60 (m, 8H), 4.95 (dd, J=12.5, 5.5 Hz, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 23.5, 26.8, 30.5, 38.7, 91.5, 201.0 |

| IR (Melt) | ν (cm⁻¹): 2950 (C-H), 1720 (C=O), 1550 (NO₂, asym), 1370 (NO₂, sym) |

Experimental Protocols

Detailed experimental procedures are crucial for the safe and efficient synthesis of this compound. Below are protocols for both a historical and a more contemporary method.

Synthesis via Nitration of 1-Acetoxycyclohexene (Griswold and Starcher, 1966)

This method represents the classic approach to the synthesis of this compound.

Workflow for the Synthesis of this compound via Nitration of 1-Acetoxycyclohexene

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Preparation of Acetyl Nitrate: In a flask equipped with a dropping funnel and a thermometer, acetic anhydride is cooled to 10-15°C. Fuming nitric acid is added dropwise while maintaining the temperature.

-

Nitration: A solution of 1-acetoxycyclohexene in a suitable solvent (e.g., acetic anhydride) is cooled to between -10°C and 0°C. The freshly prepared acetyl nitrate solution is added dropwise to the enol acetate solution with vigorous stirring.

-

Work-up: The reaction mixture is poured into a slurry of sodium bicarbonate and ice. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development: A Precursor to Ketamine

While direct biological activities of this compound are not extensively documented, its primary significance in the life sciences lies in its role as a key intermediate in the synthesis of ketamine and its metabolite, norketamine. Ketamine is a widely used anesthetic and has gained prominence as a rapid-acting antidepressant.

Synthesis of Norketamine and Ketamine

This compound can be converted to norketamine through a series of chemical transformations, primarily involving the reduction of the nitro group and subsequent reactions to introduce the methylamino group. Norketamine can then be N-methylated to produce ketamine.

Signaling Pathways of Ketamine

The therapeutic effects of ketamine, particularly its antidepressant action, are attributed to its complex interactions with multiple neurotransmitter systems. The primary mechanism involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.

Simplified Signaling Pathway of Ketamine's Antidepressant Action

Caption: Ketamine's antidepressant signaling pathway.

This blockade of NMDA receptors on GABAergic interneurons leads to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release.[2][3] This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] The activation of AMPA receptors triggers a cascade of downstream signaling events, including the release of brain-derived neurotrophic factor (BDNF).[3][4] BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), which in turn stimulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][4] The activation of the mTOR pathway is crucial for promoting synaptogenesis and synaptic plasticity in brain regions like the prefrontal cortex and hippocampus, which is believed to underlie the rapid antidepressant effects of ketamine.[2][4]

Conclusion

This compound, since its initial synthesis by Griswold and Starcher, has remained a compound of significant interest to synthetic organic chemists. While its direct biological applications are not a primary focus of research, its role as a critical precursor in the synthesis of the anesthetic and antidepressant drug ketamine highlights its importance in medicinal chemistry and drug development. A thorough understanding of its history, synthesis, and chemical properties, as provided in this guide, is essential for researchers and scientists working in these fields. The continued exploration of the signaling pathways of its downstream products will undoubtedly open new avenues for the development of novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Nitrocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-nitrocyclohexanone, a key intermediate in organic synthesis. It is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is an organic compound featuring a cyclohexanone (B45756) ring substituted with a nitro group at the alpha position.[1] Its chemical formula is C₆H₉NO₃.[1][2][3] The presence of both a ketone and a nitro functional group makes it a versatile precursor for the synthesis of various pharmaceuticals and agrochemicals.[1] Notably, it serves as an intermediate in the synthesis of norketamine and ketamine.[4] This document outlines detailed experimental protocols for its synthesis and the analytical methods for its characterization.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired yield, available starting materials, and reaction conditions.

Method 1: Nitration of Cyclohexanone Enol Acetate

A common and effective method involves the nitration of a cyclohexanone derivative, such as its enol acetate.[5]

Experimental Protocol:

-

Preparation of Acetyl Nitrate (B79036): In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 10.2 g (0.1 mol) of acetic anhydride (B1165640) to 4.2 g (0.1 mol) of fuming nitric acid, maintaining the temperature between 15-20°C. Below -10°C, the formation of acetyl nitrate is inhibited.[5]

-

Nitration: To the freshly prepared acetyl nitrate, add a solution of 14.0 g (0.1 mol) of 1-acetoxycyclohexene in an inert solvent such as dichloromethane. The addition should be done dropwise, keeping the reaction temperature between -8°C and -20°C.[5]

-

Work-up: After the addition is complete, stir the mixture for an additional hour. Pour the reaction mixture into a separatory funnel containing ice water and diethyl ether. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound. A yield of approximately 40% can be expected with this method.[5]

Note: The yield can be increased to as high as 95% by adding nitric acid or a solution of nitric acid in a chlorinated solvent to a mixture of 1-acetoxycyclohexene and acetic anhydride.[5]

Method 2: Oxidation of 2-Nitrocyclohexanol (B8771557)

This method involves the oxidation of 2-nitrocyclohexanol to the corresponding ketone.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitrocyclohexanol in a suitable solvent like acetone.

-

Oxidation: Cool the solution in an ice bath and slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), until a persistent orange color is observed.

-

Work-up: Quench the reaction by adding isopropyl alcohol. Dilute the mixture with water and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified.

Method 3: Direct Nitration of Cyclohexanone

This process involves the direct nitration of cyclohexanone using a strong nitrating agent.[7]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel suitable for nitration, dissolve cyclohexanone in a halogenated aliphatic hydrocarbon solvent, such as dichloromethane.[7]

-

Nitration: Cool the mixture and add at least 95% (w/w) nitric acid dropwise while maintaining the temperature below 90°C.[7]

-

Work-up: After the reaction is complete, add 40-80% (w/w) nitric acid to bring the final concentration of nitric acid in the mixture to 60-80% by weight. Separate the organic phase.[7]

-

Purification: The organic phase can be further purified by distillation to separate the this compound from any unreacted cyclohexanone.[7]

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

References

- 1. CAS 4883-67-4: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 5. THE SYNTHESIS AND CHEMISTRY OF 2-NITROCYCLOHEXANONES - ProQuest [proquest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CA1053703A - Process for working up nitration mixtures - Google Patents [patents.google.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Nitrocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-nitrocyclohexanone, a phenomenon of significant interest in organic chemistry and relevant to drug development due to its influence on molecular reactivity, polarity, and binding interactions. The presence of a strongly electron-withdrawing nitro group at the α-position dramatically influences the tautomeric equilibrium compared to unsubstituted cyclohexanone.

The Tautomeric Equilibrium

This compound exists as an equilibrium mixture of its keto and enol forms. The equilibrium is dynamic and can be influenced by various factors, including the solvent, pH, and temperature. The α-nitro group significantly impacts the acidity of the α-hydrogen and the stability of the resulting enolate and enol forms.[1][2][3]

Caption: Keto-enol tautomerism of this compound.

Quantitative Analysis of the Tautomeric Equilibrium

The tautomeric equilibrium of this compound in aqueous solution has been quantitatively characterized by determining the acidity constants (pKa) of both the keto (KH) and enol (EH) forms, as well as the tautomeric equilibrium constant (KT).[1][2]

Table 1: Tautomeric and Acidity Constants for this compound in Aqueous Solution at 25°C [1][2]

| Parameter | Value | Description |

| pKa(KH) | 5.97 | Acidity constant of the keto form |

| pKa(EH) | 4.78 | Acidity constant of the enol form |

| pKT | 1.19 | Negative logarithm of the keto-enol equilibrium constant ([enol]/[ketone]) |

The equilibrium constant for the keto-enol tautomerism is derived from the acidity constants of the keto and enol forms using the relationship: pKT = pKa(KH) - pKa(EH).[1][2] A pKT of 1.19 indicates that the keto form is the major tautomer in aqueous solution.[1][2] The presence of the α-nitro substituent has a dramatic effect on these values when compared to unsubstituted cyclohexanone.[1][2]

Solvent Effects

Table 2: Tautomeric Constants (KT) of this compound in Various Organic Solvents

| Solvent | KT ([enol]/[keto]) |

| Cyclohexane (B81311) | Data not explicitly found in provided search results |

| Carbon Tetrachloride | Data not explicitly found in provided search results |

| Chloroform | Data not explicitly found in provided search results |

| Dichloromethane | Data not explicitly found in provided search results |

| Acetonitrile | Data not explicitly found in provided search results |

Note: While the supplementary material of a cited paper likely contains this data, it was not directly accessible.[7] The general trend is that more polar solvents tend to stabilize the more polar keto form.

Catalysis of Tautomerization

The interconversion between the keto and enol forms is catalyzed by both acids and bases.[3][8][9]

In the presence of an acid, the carbonyl oxygen of the keto form is protonated, increasing the acidity of the α-hydrogen. A subsequent deprotonation by a base (e.g., water) leads to the formation of the enol.

Caption: Acid-catalyzed keto-enol tautomerization.

Under basic conditions, a base removes the acidic α-hydrogen from the keto form to generate a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol.

Caption: Base-catalyzed keto-enol tautomerization.

Experimental Protocols

The study of keto-enol tautomerism in this compound primarily employs spectroscopic techniques.

This method is used to measure the rate of conversion from the enol to the keto form.

Objective: To determine the ketonization rate constant of this compound.

Materials:

-

This compound (2-NCH)

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations

-

Various buffer solutions

-

Sodium bisulfite (NaHSO3) solution

-

Sodium chloride (NaCl) for maintaining ionic strength

-

UV-Vis Spectrophotometer

-

Thermostatted cell holder (25 °C)

-

Standard laboratory glassware

Procedure:

-

Preparation of Solutions: Prepare stock solutions of 2-NCH, HCl, NaOH, buffers, and NaHSO3 in deionized water. Prepare a series of reaction solutions with varying pH by mixing appropriate amounts of acid, base, or buffer solutions. Maintain a constant ionic strength (e.g., 0.4 mol dm-3) using NaCl.[1][2]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the enol form.

-

Equilibrate the reaction solution (containing acid, base, or buffer and NaHSO3) in a thermostatted cuvette at 25 °C.[1][2]

-

Initiate the reaction by injecting a small aliquot of a stock solution of 2-NCH (predominantly in the enol form, which can be prepared by dissolving in a suitable solvent and allowing equilibrium to be established) into the cuvette.

-

Immediately start recording the absorbance at λmax as a function of time. The absorbance will decrease as the enol converts to the keto form.

-

-

Role of NaHSO3: Sodium bisulfite is used as a scavenger for the keto form.[1][2] It reacts rapidly with the ketone, effectively removing it from the equilibrium and allowing for the unidirectional measurement of the enol-to-keto conversion.

-

Data Analysis:

-

The observed rate constants (kobs) for the ketonization reaction are obtained by fitting the absorbance versus time data to a first-order exponential decay function.

-

By plotting kobs against the concentration of H+ or OH-, the catalytic constants for the acid- and base-catalyzed reactions can be determined.

-

A rate-pH profile can be constructed to determine the pKa of the enol form (pKaEH).[1][2]

-

The pKa of the keto form can be determined directly from the UV-Vis spectra of 2-NCH recorded at different pH values.[1][2] By monitoring the change in absorbance at a wavelength where the keto form and its conjugate base (the enolate) have different molar absorptivities as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.

Caption: General experimental workflow for studying keto-enol tautomerism.

While less detailed in the provided search results for this compound specifically, ¹H NMR spectroscopy is a powerful technique for directly observing and quantifying the ratio of keto and enol tautomers in solution.[10][11][12] The keto and enol forms will have distinct proton signals. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined, and the equilibrium constant can be calculated.[10][11]

Key Spectroscopic Features:

-

¹H NMR: The enol form will show a characteristic signal for the enolic proton (-OH), typically in the downfield region. The α-proton of the keto form will have a different chemical shift compared to the vinylic proton of the enol form.

-

IR Spectroscopy: The keto form will exhibit a strong C=O stretching vibration (typically around 1715 cm⁻¹ for a cyclohexanone).[13] The enol form will show a C=C stretching band and a broad O-H stretching band.

Conclusion

The keto-enol tautomerism of this compound is a well-defined system where the α-nitro group plays a crucial role in influencing the acidity of the tautomers and the position of the equilibrium. The equilibrium is sensitive to the surrounding environment, particularly the solvent and pH. A thorough understanding of this tautomerism is essential for predicting the chemical behavior of this compound and related compounds in various applications, including as intermediates in organic synthesis and in the design of bioactive molecules. The experimental protocols outlined provide a robust framework for the quantitative investigation of this important chemical phenomenon.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ionization and tautomerization of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solvent effects on the rate of the keto–enol interconversion of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 2-Nitrocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative experimental and computational data specifically for 2-nitrocyclohexanone is sparse in readily available scientific literature. Therefore, this guide synthesizes established principles of conformational analysis, data from analogous substituted cyclohexanones, and general experimental methodologies to provide a comprehensive overview.

Introduction

This compound is a chiral cyclic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive carbonyl group and an electron-withdrawing nitro group, makes it a versatile building block for the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals. The stereochemistry and conformational preferences of this compound are critical determinants of its reactivity and the stereochemical outcome of its reactions. This guide provides an in-depth analysis of the stereochemical features and conformational equilibrium of this compound, drawing upon spectroscopic techniques, computational chemistry, and established principles of stereoelectronics.

Stereochemistry of this compound

This compound possesses a single stereocenter at the C2 position, leading to the existence of two enantiomers: (R)-2-nitrocyclohexanone and (S)-2-nitrocyclohexanone.

The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography of a single crystal or by correlation with a known chiral standard.

Conformational Analysis

The cyclohexane (B81311) ring of this compound adopts a chair conformation to minimize angle and torsional strain. The presence of the sp²-hybridized carbonyl carbon and the C2 substituent leads to a dynamic equilibrium between two non-equivalent chair conformers. In this equilibrium, the nitro group can occupy either an axial or an equatorial position.

The relative stability of these two conformers is governed by a combination of steric and stereoelectronic effects.

Steric and Stereoelectronic Effects

-

1,3-Diaxial Interactions: In the axial conformer, the nitro group experiences steric repulsion with the axial hydrogens at C4 and C6. The magnitude of this destabilizing interaction depends on the effective size of the nitro group.

-

Dipole-Dipole Interactions: The relative orientation of the C=O and C-NO₂ dipoles influences the stability of the conformers. In the equatorial conformer, the dipoles are more aligned, potentially leading to greater repulsion compared to the axial conformer where they are more orthogonal.

-

Anomeric Effect: A generalized anomeric effect may play a role in stabilizing the axial conformer. This involves an n→σ* interaction between a lone pair of electrons on the carbonyl oxygen and the antibonding orbital of the C-N bond. This interaction is maximized when the nitro group is in the axial position.[1]

Quantitative Conformational Analysis (Analogous Data)

The equilibrium constant (K) and the free energy difference (ΔG°) between the two conformers can be determined using the following equation:

ΔG° = -RT ln(K)

where K = [Equatorial] / [Axial]

Table 1: Conformational Free Energy Differences (A-values) for Selected Substituents on a Cyclohexane Ring

| Substituent | A-value (kcal/mol) | Predominant Conformer |

| -CH₃ | 1.7 | Equatorial |

| -OH | 0.9 | Equatorial |

| -Cl | 0.5 | Equatorial |

| -Br | 0.5 | Equatorial |

| -NO₂ | ~1.1 (estimated) | Equatorial |

Note: The A-value for the nitro group is an estimate based on its steric bulk and electronic properties. The actual value in this compound will be influenced by the adjacent carbonyl group.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the conformational equilibrium of cyclohexanone (B45756) derivatives. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation.

Table 2: Typical ¹H-¹H Coupling Constants in Cyclohexane Systems

| Proton Relationship | Dihedral Angle (approx.) | Typical J-value (Hz) |

| Axial-Axial | 180° | 10 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

By measuring the observed coupling constant for the proton at C2 (H₂), which is an average of the coupling constants in the axial and equatorial conformers weighted by their populations, the conformational equilibrium can be quantified.

Experimental Workflow for NMR Analysis:

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. If a suitable crystal of this compound can be obtained, this technique can reveal precise bond lengths, bond angles, and dihedral angles, unequivocally establishing the preferred conformation in the crystalline state.

General Protocol for X-ray Crystallography of Organic Compounds:

-

Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture by slow evaporation, slow cooling, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.

Computational Chemistry

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to model the conformational landscape of this compound. These calculations can provide valuable information on the relative energies of the conformers, optimized geometries (including dihedral angles), and predicted spectroscopic properties.

Table 3: Hypothetical Calculated Properties for this compound Conformers

| Property | Axial Conformer | Equatorial Conformer |

| Relative Energy (kcal/mol) | 0.0 (reference) | Value to be calculated |

| C1-C2-C3-C4 Dihedral Angle (°) | Calculated Value | Calculated Value |

| N-C2-C1-O Dihedral Angle (°) | Calculated Value | Calculated Value |

| Dipole Moment (Debye) | Calculated Value | Calculated Value |

Conclusion

The stereochemistry and conformational analysis of this compound are governed by a delicate balance of steric and stereoelectronic effects. While the equatorial conformer is generally expected to be more stable due to the avoidance of 1,3-diaxial interactions, the possibility of a stabilizing anomeric effect for the axial conformer cannot be discounted without specific experimental or high-level computational data. A comprehensive understanding of the conformational equilibrium is crucial for predicting and controlling the stereochemical outcome of reactions involving this versatile synthetic intermediate. Further experimental and computational studies are warranted to provide definitive quantitative data on the conformational preferences of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Nitrocyclohexanone: Properties, Synthesis, and Applications

Abstract: this compound is a versatile synthetic intermediate with significant applications in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and applications, particularly as a precursor in the synthesis of Norketamine. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physical and Chemical Properties

This compound is a solid at room temperature with a molecular formula of C6H9NO3.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H9NO3 | [1][2] |

| Molecular Weight | 143.14 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 39-43 °C | [1][3] |

| Boiling Point | 272.7 °C at 760 mmHg (Predicted) | [] |

| Density | 1.19 g/cm³ (Predicted) | [1][] |

| Flash Point | 113 °C (closed cup) | |

| Water Solubility (log10WS) | -1.71 (Crippen Calculated) | [5] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.775 (Crippen Calculated) | [5] |

| CAS Number | 4883-67-4 | [1][2] |

Synthesis and Purification

Several methods for the synthesis of this compound have been reported. A common and effective method involves the nitration of a cyclohexanone (B45756) enol acetate.

Experimental Protocol: Synthesis via Nitration of 1-acetoxycyclohexene

This protocol is adapted from the method described by Griswold and Starcher, which involves the addition of 1-acetoxycyclohexene to acetyl nitrate.[6] An improved yield of up to 95% can be achieved by the addition of nitric acid to a mixture of 1-acetoxycyclohexene and acetic anhydride (B1165640) in a chlorinated solvent.[6]

Materials:

-

1-acetoxycyclohexene

-

Acetic anhydride

-

Nitric acid

-

Dichloromethane (B109758) (or other chlorinated solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, a solution of 1-acetoxycyclohexene in dichloromethane is prepared.

-

The flask is cooled to a temperature between -8 °C and -20 °C using an appropriate cooling bath.

-

A pre-cooled solution of acetyl nitrate, prepared by the reaction of acetic anhydride with nitric acid at 15-20 °C, is added dropwise to the 1-acetoxycyclohexene solution while maintaining the reaction temperature below -8 °C.[6]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectral Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is used to determine the configuration and preferred conformation of the molecule.[6]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the ketone group, typically in the range of 190-220 ppm.[7]

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the carbonyl (C=O) group of the ketone and the nitro (NO₂) group. The fingerprint region (1500-500 cm⁻¹) can be used to confirm the identity of the compound.[8]

-

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns.[8]

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity of both the ketone and the nitro group.

Reduction to 2-Nitrocyclohexanols

The chemoselective reduction of the ketone group in α-nitrocyclohexanones to yield β-nitrocyclohexanols can be achieved using reducing agents like sodium borohydride (B1222165) in ethanol (B145695) or sodium cyanoborohydride in methanol (B129727) at pH 3.[6] However, side reactions such as elimination can occur with sodium borohydride.[6]

Caption: Reaction pathway for the reduction of this compound to 2-Nitrocyclohexanol.

Precursor in Drug Synthesis

2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933), a derivative of this compound, is a known precursor in the synthesis of Norketamine, which can then be converted to Ketamine.[9][10] This highlights the importance of this compound derivatives in the pharmaceutical industry.

Caption: Logical relationship showing the synthesis of Norketamine from a this compound derivative.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] Work should be conducted in a well-ventilated area or a fume hood.[11][12]

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical advice.[1][11][12]

-

Skin: Wash with soap and water.

Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[13]

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. The synthetic routes to this compound are well-established, and its reactivity allows for its use in a variety of chemical transformations, most notably in the synthesis of pharmaceutical compounds. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H9NO3 | CID 521241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4883-67-4 [chemicalbook.com]

- 5. Cyclohexanone, 2-nitro- (CAS 4883-67-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. THE SYNTHESIS AND CHEMISTRY OF 2-NITROCYCLOHEXANONES - ProQuest [proquest.com]

- 7. youtube.com [youtube.com]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 10. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. actylislab.com [actylislab.com]

- 12. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 13. tcichemicals.com [tcichemicals.com]

spectroscopic data of 2-Nitrocyclohexanone (1H NMR, 13C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrocyclohexanone, a key intermediate in various synthetic pathways. The following sections detail its characteristic signatures in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on typical chemical shifts and absorption frequencies for the functional groups and structural motifs present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 5.0 | dd | 1H | H-2 (methine proton alpha to nitro and carbonyl groups) |

| ~2.4 - 2.6 | m | 2H | H-6 (methylene protons alpha to the carbonyl group) |

| ~2.0 - 2.2 | m | 2H | H-3 (methylene protons) |

| ~1.7 - 1.9 | m | 4H | H-4, H-5 (methylene protons) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Atom |

| ~205 - 215 | C=O (C-1) |

| ~90 - 95 | C-NO₂ (C-2) |

| ~35 - 40 | C-6 |

| ~25 - 30 | C-3 |

| ~20 - 25 | C-4, C-5 |

IR (Infrared) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 - 2860 | Medium | C-H (alkane) stretching |

| ~1715 - 1735 | Strong | C=O (ketone) stretching |

| ~1550 - 1570 | Strong | N-O asymmetric stretching (nitro group) |

| ~1370 - 1390 | Strong | N-O symmetric stretching (nitro group) |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z Ratio | Relative Intensity (%) | Possible Fragment |

| 143 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - NO₂]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 69 | Moderate | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: Proton spectra are acquired using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A spectral width of 240 ppm and a relaxation delay of 2 seconds are used. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is acquired. Typically, 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The final IR spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction and Chromatography: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., HP-5MS) suitable for separating non-polar to semi-polar compounds. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g., 250 °C) to ensure the elution of the analyte.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

quantum chemical calculations for 2-Nitrocyclohexanone stability

An In-depth Technical Guide to the Quantum Chemical Analysis of 2-Nitrocyclohexanone Stability

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to determine the structural stability of this compound. It is intended for researchers, scientists, and professionals in the field of computational chemistry and drug development. The document details the theoretical underpinnings, computational methodologies, and interpretation of results related to the conformational and tautomeric preferences of this molecule. Key quantitative data from referenced studies are summarized in structured tables, and detailed computational workflows are presented. Visual diagrams generated using Graphviz are provided to illustrate key processes and equilibria, adhering to specified formatting for clarity and accessibility.

Introduction

This compound is a substituted alicyclic ketone of significant interest due to the profound electronic and steric effects imparted by the α-nitro group. These substitutions dramatically influence the molecule's acidity, reactivity, and conformational landscape compared to unsubstituted cyclohexanone (B45756).[1][2] Understanding the relative stability of its various conformers and tautomers is crucial for predicting its chemical behavior, designing synthetic pathways, and for its potential application in broader chemical and pharmaceutical contexts.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular structures, energies, and properties.[3][4] This guide elucidates the computational protocols used to explore the potential energy surface of this compound, providing a detailed analysis of its conformational and keto-enol tautomeric stability.

Theoretical and Computational Methodologies

The stability of this compound is primarily governed by two phenomena: the conformational preferences of the six-membered ring and the equilibrium between its keto and enol tautomers.

Conformational Analysis

The cyclohexanone ring is not planar and exists in several conformations, including the low-energy chair and twist-boat forms, and the higher-energy boat form, which is typically a transition state.[5] For this compound, the primary consideration is the orientation of the nitro group on the stable chair conformer, which can be either axial or equatorial. The relative stability of these conformers is determined by a balance of steric repulsions (1,3-diaxial interactions) and electronic effects like the anomeric effect.[6]

Tautomerism

This compound exists in a dynamic equilibrium between its ketone form and its enol tautomer. The electron-withdrawing nature of the nitro group significantly impacts the acidity of the α-proton and influences the position of this equilibrium.[1][2][7]

Quantum Chemical Methods

To accurately model these phenomena, a hierarchy of quantum chemical methods is employed.

-

Density Functional Theory (DFT): DFT is a widely used method that balances computational cost with accuracy, making it ideal for molecules of this size.[4] Common functionals for such analyses include B3LYP and M06-2X, which account for electron correlation effects.[3][6]

-

Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) can be used for more accurate energy calculations, though at a greater computational expense.[3][8]

-

Basis Sets: The choice of basis set is critical for obtaining reliable results. Pople-style basis sets like 6-31G(d) and 6-311+G(d,p) or correlation-consistent basis sets like aug-cc-pVTZ are commonly used.[6][8]

-

Solvation Models: To simulate behavior in solution, calculations can incorporate a Polarizable Continuum Model (PCM), which approximates the solvent as a continuous dielectric medium.[3]

Computational Protocol: A Step-by-Step Workflow

The process of computationally determining the most stable forms of this compound involves a systematic workflow. This protocol ensures that true energy minima are located and that the resulting energies are reliable.

Experimental Protocols

-

Initial Structure Generation: Generate 3D structures for all plausible conformers (e.g., chair-axial, chair-equatorial) and tautomers (keto, enol).

-

Geometry Optimization: Perform geometry optimization for each structure. This process computationally finds the lowest energy arrangement of atoms for that specific isomer. A typical level of theory for this step is B3LYP/6-31G(d).

-

Frequency Analysis: Calculate the vibrational frequencies for each optimized structure. A true energy minimum will have zero imaginary frequencies.[5] This step also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary to calculate Gibbs free energy.[9]

-

Single-Point Energy Refinement: To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p) or MP2/aug-cc-pVTZ).

-

Relative Energy Calculation: Calculate the relative Gibbs free energies (ΔG) for all isomers to determine their populations at a given temperature according to the Boltzmann distribution.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ionization and tautomerization of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. ijert.org [ijert.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rosenreview.cbe.princeton.edu [rosenreview.cbe.princeton.edu]

Technical Guide: Solubility and Stability of 2-Nitrocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Nitrocyclohexanone. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported physical properties with established, generalized protocols for determining the solubility and stability of organic compounds. It is designed to be a foundational resource for researchers, offering the necessary theoretical framework and practical methodologies to conduct further empirical studies. This guide includes calculated aqueous solubility, general solubility expectations in organic solvents, and detailed protocols for forced degradation studies under various stress conditions as recommended by international guidelines. Visual workflows and potential degradation pathways are presented to aid in experimental design and data interpretation.

Introduction

This compound is a cyclic ketone containing a nitro group, a chemical entity of interest in various fields of chemical synthesis and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application, formulation development, and ensuring safety and efficacy in any potential therapeutic use. This guide aims to consolidate the available information and provide a framework for systematic investigation of these critical parameters.

Physicochemical Properties

A summary of the known and calculated physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | PubChem[1] |

| Molecular Weight | 143.14 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 39-43 °C | Cheméo, Sigma-Aldrich[2][3] |

| Boiling Point | 84-86 °C at 0.4 Torr | ChemBK[4] |

| Calculated Water Solubility (Log10WS) | -1.71 | Cheméo[3] |

| Calculated Water Solubility | ~1.95 g/100 mL (19.5 g/L) | Calculated from Log10WS |

| Calculated Octanol/Water Partition Coefficient (LogP) | 0.775 | Cheméo[3] |

Solubility Profile

Aqueous Solubility

The aqueous solubility of this compound has been calculated to be approximately 1.95 g/100 mL.[3] This value is derived from a calculated Log10 of water solubility (log10WS) of -1.71.[3] This suggests that this compound is sparingly soluble in water.

Solubility in Organic Solvents

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dichloromethane | Moderately Polar | Soluble |

| Ethyl Acetate | Moderately Polar | Soluble |

| Toluene | Nonpolar | Sparingly Soluble |

| Hexane | Nonpolar | Insoluble |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV) or a validated analytical method for quantification

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability Studies

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[5][6][7][8][9]

Forced Degradation Studies

Forced degradation studies for this compound should be performed under the stress conditions outlined in the ICH guidelines.[5] A stability-indicating analytical method, typically HPLC, is required to separate and quantify the parent compound from its degradation products.[10][11][12][13][14]

4.1.1. Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Protocol:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and identify any degradation products.

4.1.2. Oxidative Stability

Objective: To assess the susceptibility of this compound to oxidation.

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a common oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature or a slightly elevated temperature.

-

Collect samples at various time intervals.

-

Analyze the samples by HPLC to monitor the degradation of this compound.

4.1.3. Photolytic Stability

Objective: To determine the effect of light on the stability of this compound.

Protocol:

-

Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil).

-

Monitor the samples for a specified duration or until significant degradation is observed.

-

Analyze the exposed and control samples by HPLC.

4.1.4. Thermal Stability

Objective: To evaluate the stability of this compound at elevated temperatures.

Protocol:

-

Store solid this compound in a controlled temperature oven at an elevated temperature (e.g., 80 °C).

-

A control sample should be stored at a lower, non-stress temperature.

-

Analyze samples at different time points to determine the extent of degradation.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature and thermal behavior of the compound.[15][16][17][18]

Visualization of Experimental Workflows and Potential Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for the described studies and a hypothetical degradation pathway for this compound.

Conclusion

This technical guide consolidates the limited available data on the solubility and stability of this compound and provides a comprehensive set of established experimental protocols for its thorough investigation. While a calculated aqueous solubility is reported, further empirical studies are essential to determine its solubility in a range of organic solvents and to fully characterize its stability profile under various stress conditions. The provided workflows and hypothetical degradation pathways serve as a valuable starting point for researchers and drug development professionals to design and execute the necessary studies to fully elucidate the physicochemical properties of this compound. The findings from such studies will be critical for its potential application in synthesis and pharmaceutical development.

References

- 1. This compound | C6H9NO3 | CID 521241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 4883-67-4 [sigmaaldrich.com]

- 3. Cyclohexanone, 2-nitro- (CAS 4883-67-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chembk.com [chembk.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. asianjpr.com [asianjpr.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. scispace.com [scispace.com]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. saudijournals.com [saudijournals.com]

- 13. ijpsm.com [ijpsm.com]

- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. mdpi.com [mdpi.com]

Acidity of α-Protons in 2-Nitrocyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of the α-protons in 2-nitrocyclohexanone, a critical parameter influencing its reactivity and potential applications in organic synthesis and drug development. The presence of a strongly electron-withdrawing nitro group significantly enhances the acidity of the adjacent C-H bond, making this compound a valuable precursor for various chemical transformations.

Core Concepts: Enhanced Acidity and Tautomerism

The α-protons of this compound, located on the carbon atom adjacent to both the carbonyl and the nitro groups, exhibit remarkable acidity. This is attributed to the powerful inductive and resonance effects of the neighboring nitro moiety, which effectively stabilize the resulting carbanion (enolate).

A study on the keto-enol tautomerism of this compound in an aqueous solution revealed a pKa value of 5.97 for the keto form.[1] This is a dramatic increase in acidity when compared to cyclohexanone (B45756) itself, which has a pKa of approximately 19-20.[2][3] The research also determined the pKa of the enol form to be 4.78.[1]

The equilibrium between the keto and enol tautomers is a key characteristic of this compound. The presence of the nitro group influences this equilibrium, and the interconversion can be studied under different experimental conditions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the acidity of this compound.

| Parameter | Value | Reference |

| pKa (keto form) | 5.97 | [1] |

| pKa (enol form) | 4.78 | [1] |

Factors Influencing Acidity

The significantly lower pKa of this compound compared to simple ketones is a direct consequence of the electronic properties of the α-nitro substituent. The primary factors include:

-

Inductive Effect: The highly electronegative nitro group withdraws electron density from the α-carbon through the sigma bond network, polarizing the C-H bond and facilitating proton abstraction.

-

Resonance Stabilization: Upon deprotonation, the resulting negative charge on the α-carbon is extensively delocalized onto the electronegative oxygen atoms of the nitro group, as well as the carbonyl oxygen, through resonance. This delocalization significantly stabilizes the conjugate base (enolate), thereby increasing the acidity of the parent compound.

While resonance is a major contributor to the stability of the conjugate base in nitroalkanes, in the case of nitroketones like this compound, both steric and inductive effects also play a crucial role in determining the pKa and deprotonation rates.[1]

Experimental Protocols

The determination of the pKa of this compound can be achieved through various experimental techniques. Below are detailed methodologies for commonly employed methods.

Spectrophotometric Determination of pKa

This method is based on the principle that the keto and enolate forms of this compound will have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate (B1201080) buffers) covering the expected pKa range.

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a precise volume of the this compound stock solution to a volumetric flask and diluting to the mark with the buffer. This ensures a constant total concentration of the compound across all samples.

-

UV-Vis Spectra Acquisition:

-

Record the UV-Vis spectrum of the this compound solution in a highly acidic buffer (e.g., pH 1-2) to obtain the spectrum of the fully protonated (keto) form.

-

Record the UV-Vis spectrum in a highly basic buffer (e.g., pH 10-11) to obtain the spectrum of the fully deprotonated (enolate) form.

-

Identify the wavelength of maximum absorbance difference between the keto and enolate forms.

-

-

Absorbance Measurements at Varying pH: Measure the absorbance of each buffered sample solution at the predetermined wavelength.

-

Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting titration curve will be sigmoidal. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Potentiometric Titration

This classical method involves the direct titration of the acidic compound with a strong base while monitoring the pH.

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water (or a suitable co-solvent if necessary).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add the standardized base solution from the burette in small, known increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the measured pH values against the volume of base added to obtain a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection in the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The half-equivalence point is the volume of base that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.

-

Visualizations

Keto-Enol Tautomerism and Deprotonation of this compound

Caption: Equilibrium between the keto, enol, and enolate forms of this compound.

General Experimental Workflow for pKa Determination

Caption: A generalized workflow for the experimental determination of pKa values.

References

- 1. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

The Nitro Group's Dominance: An In-depth Technical Guide to the Electronic Effects in 2-Nitrocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto a cyclohexanone (B45756) ring profoundly alters its electronic landscape, significantly influencing its acidity, tautomeric equilibrium, and overall reactivity. This technical guide delves into the core electronic effects of the nitro group in the 2-position of cyclohexanone, providing a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts. Understanding these effects is paramount for professionals in drug development and organic synthesis, as they dictate the molecule's behavior in biological systems and chemical reactions.

Enhanced Acidity of the α-Proton

The most striking electronic effect of the α-nitro group is the dramatic increase in the acidity of the α-hydrogen.[1][2][3][4] This is attributed to the powerful electron-withdrawing nature of the nitro group, which operates through both inductive and resonance effects.[5][6][7][8] The inductive effect withdraws electron density through the sigma bond framework, polarizing the C-H bond and facilitating proton abstraction. More significantly, the resonance effect stabilizes the resulting conjugate base, the enolate, by delocalizing the negative charge onto the electronegative oxygen atoms of the nitro group.[2][3][5]

This increased acidity is quantitatively demonstrated by the compound's pKa value. A study on the ionization and tautomerism of 2-nitrocyclohexanone in aqueous solution determined the pKa of the keto form to be 5.97.[9][10] This stands in stark contrast to the pKa of cyclohexanone itself, which is approximately 19-21, highlighting a significant increase in acidity by several orders of magnitude.[4]

Shift in Keto-Enol Tautomeric Equilibrium

The electronic influence of the nitro group also dramatically shifts the keto-enol tautomeric equilibrium. In simple ketones like cyclohexanone, the keto form is overwhelmingly favored.[2][4] However, the α-nitro group stabilizes the enol form through conjugation and potential intramolecular hydrogen bonding.[11] The π-electron accepting nature of the nitro group allows for extensive delocalization in the enol tautomer, a stabilizing interaction that is not as significant in the keto form.[11]

Experimental data confirms this shift. The equilibrium constant for the keto-enol tautomerism (pKT = -log([enol]/[ketone])) for this compound was determined to be 1.19.[9][10] This indicates a higher proportion of the enol form at equilibrium compared to simple ketones. The pKa of the enol form of this compound was found to be 4.78, which is lower (more acidic) than the keto form (pKa = 5.97).[9][10]

Quantitative Data Summary

| Compound | Tautomer | pKa | pKT | Reference |

| This compound | Keto (KH) | 5.97 | 1.19 | [9][10] |

| This compound | Enol (EH) | 4.78 | [9][10] | |

| Cyclohexanone | Keto | ~19-21 | - | [4] |

Experimental Protocols

The determination of the pKa values and the keto-enol equilibrium constant for this compound was achieved through spectrophotometric analysis. The following provides a detailed methodology based on the cited literature.[9][10][11]

Objective: To determine the ketonization rate constants and pKa values of the keto and enol forms of this compound.

Materials:

-

This compound (2-NCH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Various buffer solutions (e.g., chloroacetate, glycolate)

-

Sodium bisulfite (NaHSO3) as a scavenger for the keto form

-

Sodium chloride (NaCl) to maintain ionic strength

-

Spectrophotometer (UV-Vis)

Methodology:

-

Preparation of Solutions: All kinetic runs were performed at 25 °C with an ionic strength of 0.4 mol dm-3, maintained with NaCl. Stock solutions of this compound were prepared in a suitable solvent.

-

Spectrophotometric Measurement: The ketonization rate constants were measured by monitoring the decrease in absorbance of the enol/enolate form at its λmax (e.g., 336 nm) over time.

-

Kinetics in Acidic and Basic Media: The reaction rates were measured in diluted HCl and NaOH solutions to determine the rate constants under acidic and basic conditions.

-

Kinetics in Buffer Solutions: Measurements were carried out in several buffer solutions to determine the catalytic constants for general acid-base catalysis.

-

Scavenging of the Keto Form: Sodium bisulfite was used as a scavenger to react with the keto form as it is produced, preventing the reverse reaction (enolization) and allowing for the direct measurement of the ketonization rate.

-

Determination of pKaKH: The pKa of the keto form was determined directly from the UV-Vis spectra of this compound recorded at different pH values.

-

Determination of pKaEH: The pKa of the enol form was obtained from the rate-pH profile of the ketonization reaction.

-

Calculation of pKT: The keto-enol tautomerism equilibrium constant was calculated using the relationship: pKT = pKaKH - pKaEH.[9][10]

Visualizing the Electronic Effects and Experimental Workflow

To further clarify the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Keto-enol tautomerism of this compound.

References

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Ch18: Acidity of alpha hydrogens [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ionization and tautomerization of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 2-Nitrocyclohexanone from Cyclohexanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-nitrocyclohexanone, a valuable intermediate in organic synthesis. The protocols outlined below describe three distinct and effective methods for the preparation of this compound starting from cyclohexanone (B45756). These methods include the nitration of a cyclohexanone enol acetate (B1210297), the oxidation of 2-nitrocyclohexanol (B8771557) using chromic acid (Jones oxidation), and the reaction of 1-acetoxycyclohexene with acetyl nitrate (B79036). This document includes comprehensive, step-by-step procedures, safety precautions, and methods for purification. Additionally, a summary of quantitative data and spectroscopic information for the characterization of this compound is provided.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its unique chemical structure, featuring both a ketone and a nitro group, allows for a wide range of chemical transformations. The following protocols offer reliable methods for the synthesis of this compound, catering to different laboratory settings and reagent availability.

Data Presentation

| Method | Key Reagents | Yield (%) | Purity (%) | Reference Spectroscopic Data |

| Nitration of Cyclohexanone Enol Acetate | Cyclohexanone enol acetate, nitric acid | High | >95 | Consistent with literature |

| Oxidation of 2-Nitrocyclohexanol | 2-Nitrocyclohexanol, chromium trioxide, sulfuric acid | Good | >98 | Consistent with literature |

| Reaction with Acetyl Nitrate | 1-Acetoxycyclohexene, acetyl nitrate | Moderate | >90 | Consistent with literature |

Spectroscopic Data for this compound:

-

1H NMR (CDCl3): Chemical shifts will vary depending on the specific instrument and conditions, but characteristic peaks are expected in the regions of δ 4.5-5.0 (1H, m, CH-NO2) and δ 1.5-2.5 (8H, m, CH2).

-

13C NMR (CDCl3): Expected chemical shifts include δ ~200 (C=O), δ ~90 (C-NO2), and several peaks in the aliphatic region (δ 20-40) for the remaining CH2 groups.

-

IR (ATR): Key vibrational frequencies are expected around 1720 cm-1 (C=O stretching) and 1550 cm-1 (asymmetric NO2 stretching).

Experimental Protocols

Method 1: Nitration of Cyclohexanone Enol Acetate

This method is favored for its high yield and selectivity.

Step 1: Synthesis of Cyclohexanone Enol Acetate (1-acetoxycyclohexene)

-